S-p-methoxybenzyl-D-cysteine

Overview

Description

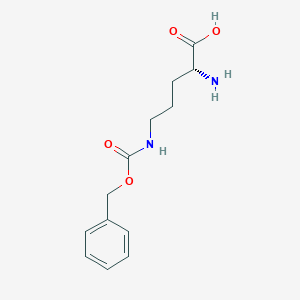

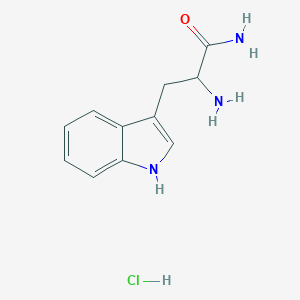

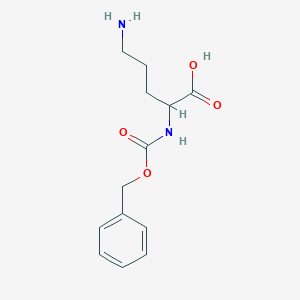

S-p-methoxybenzyl-D-cysteine is a chemical compound with the molecular formula C15H12I3NO4 and a molecular weight of 241.31 g/mol. It is used in advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxides .

Synthesis Analysis

The synthesis of this compound involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 . This process is part of a larger one-pot insulin synthesis .Chemical Reactions Analysis

In the context of insulin synthesis, this compound reacts with an S-protected cysteine to afford S-sulfenylsulfonium cation, which then furnishes the disulfide or reversely returns to the starting materials depending on the S-protection employed and the reaction conditions .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 241.31 g/mol . Its melting point is between 218 - 222 °C .Scientific Research Applications

Peptide Synthesis and Modifications

S-p-methoxybenzyl-D-cysteine has notable applications in peptide synthesis. It's used as an intermediate in incorporating cysteine residues during peptide synthesis. The S-p-methoxybenzyl group can be removed through various methods, making it a versatile tool in peptide chemistry. This compound has been successfully applied in the synthesis of biologically active polypeptides like oxytocin and somatostatin (Nishimura et al., 1978), (Fujino & Nishimura, 1976), (Photaki, 1970).

Deprotection Methods

A significant application is in the deprotection of cysteine and selenocysteine side-chain protecting groups. S-p-methoxybenzyl groups are removed using specific methods, such as aromatic disulfides in trifluoroacetic acid, providing clean and efficient deprotection in peptide synthesis (Harris et al., 2007).

Applications in Specific Peptide Syntheses

It has been instrumental in the synthesis of complex peptides. For instance, its use in the preparation of oxytocin demonstrated that the S-p-methoxybenzyl group could be cleaved more easily than the usual S-benzyl group, highlighting its utility in preparing complicated cysteinyl peptides (Sakakibara et al., 1965).

Role in Oxidation and Reduction Processes

This compound plays a role in oxidation and reduction processes in peptide synthesis. It's involved in the preparation of sulfoxides of cysteine and their subsequent conversion under specific conditions, contributing to advancements in peptide chemistry (Funakoshi et al., 1979).

Comparative Studies with Other Cysteine Derivatives

Comparative studies with other cysteine derivatives have been conducted, evaluating the stability and cleavability of the S-p-methoxybenzyl group in various conditions, further demonstrating its utility in peptide synthesis (Fujii et al., 1986).

Oxidative Deblocking and Synthesis Applications

The compound is also significant in oxidative deblocking processes. For example, the 4-methoxybenzyl thioether protecting group can be deblocked efficiently by oxidation, leading to high yields in the synthesis of poly-cystinyl peptides, demonstrating its potential in more complex peptide syntheses (Platen & Steckhan, 1984).

Other Specific Synthesis Applications

The compound has found application in the synthesis of peptides with cysteine sulfinic acid, showcasing its versatility in producing various peptide forms (Urmey & Zondlo, 2020).

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of the amino acid cysteine, which plays a crucial role in protein synthesis, detoxification, and diverse metabolic pathways .

Mode of Action

The compound H-D-CYS(MOB)-OH contains a methoxybenzyl (MOB) protecting group. Protecting groups like MOB are used in chemistry to temporarily shield reactive sites in a molecule during a specific reaction sequence . In the case of H-D-CYS(MOB)-OH, the MOB group protects the thiol (-SH) group in the cysteine molecule during peptide synthesis . The MOB group can be removed (deprotected) under certain conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the reactive thiol group .

Biochemical Pathways

It also plays a role in the regulation of cellular redox status .

Result of Action

Given its structure, it’s plausible that it could be used in the synthesis of complex peptides and proteins, potentially influencing cellular functions depending on the nature of these larger molecules .

Action Environment

The action, efficacy, and stability of H-D-CYS(MOB)-OH are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other reactive species. For instance, the deprotection of the MOB group is typically carried out under acidic conditions .

Properties

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427157 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-34-9 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.